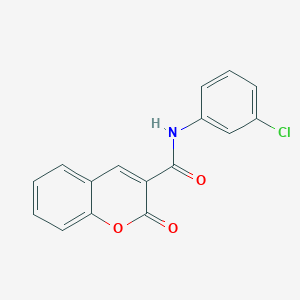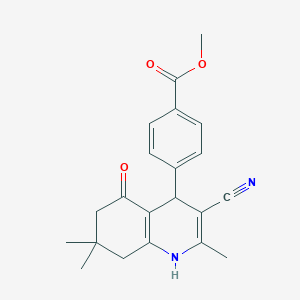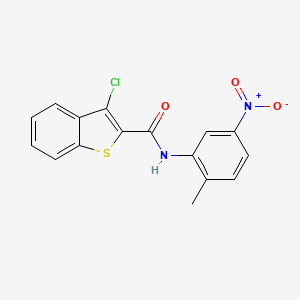![molecular formula C23H16Cl2N2O3 B11689373 (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and dichlorophenyl and methoxyphenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the carboxamide group, and the addition of the dichlorophenyl and methoxyphenyl substituents. Common synthetic routes may include:
Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step may involve the reaction of the chromene intermediate with an amine derivative.
Addition of Substituents: The dichlorophenyl and methoxyphenyl groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or biochemical reactions.
特性
分子式 |
C23H16Cl2N2O3 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)imino-N-(2-methoxyphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O3/c1-29-21-9-5-3-7-19(21)26-22(28)16-12-14-6-2-4-8-20(14)30-23(16)27-18-11-10-15(24)13-17(18)25/h2-13H,1H3,(H,26,28) |
InChIキー |
IIPFKSVYTWNYIY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689303.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11689312.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)



![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)

![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)
![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)

![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)

